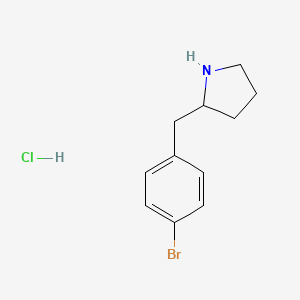
2-(4-Bromo-benzyl)-pyrrolidine hydrochloride
Descripción general
Descripción
Bromobenzyl is a benzyl group (C6H5CH2) with a bromine atom attached. Pyrrolidine is a cyclic amine with the formula (CH2)4NH. The hydrochloride indicates that a hydrogen chloride (HCl) is added to the compound .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromo-benzyl)-pyrrolidine hydrochloride” are not available, bromobenzyl compounds can be synthesized from benzyl alcohol and hydrochloric acid . Pyrrolidine can be synthesized from 1,4-dichlorobutane and ammonia .Chemical Reactions Analysis
Benzyl compounds are known to be reactive, particularly in substitution reactions . Pyrrolidine, being a secondary amine, can undergo reactions such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its components. Bromobenzyl compounds are typically colorless liquids .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride and its derivatives are pivotal in synthetic chemistry, serving as intermediates for a variety of organic reactions and compounds. For example, the compound has been utilized in the synthesis of coumarin derivatives, demonstrating its utility in creating molecules with potential antimicrobial activities (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, it plays a crucial role in the synthesis of proline-based carbamates, which are investigated for their cholinesterase inhibitory properties, indicating their potential in treating neurodegenerative diseases (Pizova et al., 2017).
Pharmacological Investigations A benzyl pyrrolidine derivative, identified as streptopyrrolidine, was isolated from a marine Streptomyces sp. and showed significant anti-angiogenesis activity, demonstrating the potential of derivatives of this compound in contributing to cancer treatment strategies (Shin et al., 2008).
Material Science Applications In the realm of materials science, derivatives of this compound have been applied in the synthesis of novel polyimides derived from specific dianhydride monomers and aromatic diamines, highlighting their importance in the development of new polymers with potentially unique properties (Wang et al., 2006).
Catalysis and Chemical Transformations The compound and its related structures have been engaged in catalysis and chemical transformation studies, exemplified by research into tetrahydropyridinium bromide as a synthon for functionalized pyrrolidines, which underscores the versatility of these bromo-benzyl pyrrolidine derivatives in facilitating a range of chemical syntheses (Guideri, Noschese, & Ponticelli, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzyl bromide, are often used as reagents for introducing benzyl groups .
Mode of Action
Without specific information on “2-(4-Bromo-benzyl)-pyrrolidine hydrochloride”, it’s difficult to detail its mode of action. Bromobenzyl compounds often react via an sn1 or sn2 pathway, via the resonance stabilized carbocation .
Biochemical Pathways
Bromobenzyl compounds are often used in organic synthesis, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds like benzyl bromide are typically soluble in organic solvents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREUQHVKXYNSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-02-1 | |
| Record name | 2-[(4-bromophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




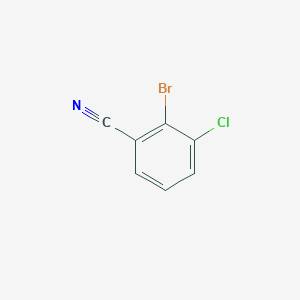


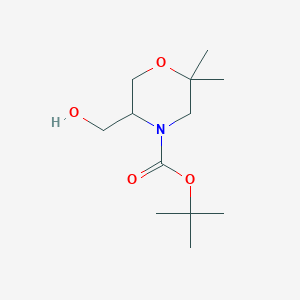
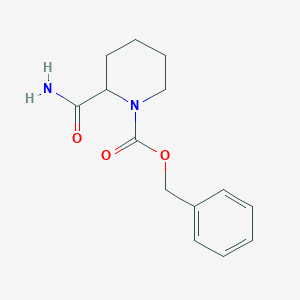
![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)

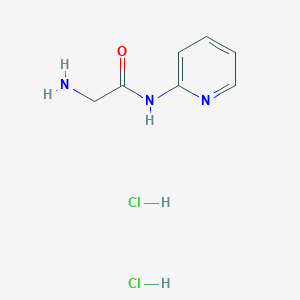

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
